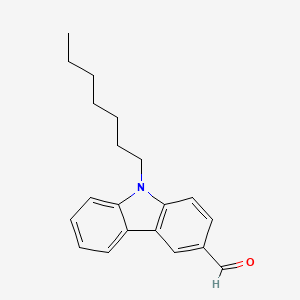
9-Heptyl-9H-carbazole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Heptyl-9H-carbazole-3-carbaldehyde is a derivative of carbazole, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Heptyl-9H-carbazole-3-carbaldehyde typically involves the functionalization of the carbazole core. One common method is the Friedel-Crafts acylation reaction, where a heptyl group is introduced at the nitrogen atom of the carbazole ring, followed by formylation at the 3-position. The reaction conditions often involve the use of Lewis acids such as aluminum chloride (AlCl3) as catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Friedel-Crafts acylation and formylation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Análisis De Reacciones Químicas
Types of Reactions
9-Heptyl-9H-carbazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The carbazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 9-Heptyl-9H-carbazole-3-carboxylic acid.
Reduction: 9-Heptyl-9H-carbazole-3-methanol.
Substitution: 3-Nitro-9-heptyl-9H-carbazole or 3-Halo-9-heptyl-9H-carbazole.
Aplicaciones Científicas De Investigación
9-Heptyl-9H-carbazole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex carbazole derivatives.
Biology: Studied for its potential anticancer properties, particularly in inducing apoptosis in cancer cells.
Mecanismo De Acción
The mechanism of action of 9-Heptyl-9H-carbazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate the p53 signaling pathway, leading to apoptosis in cancer cells . The compound enhances the phosphorylation of p53, which in turn activates downstream effectors involved in cell cycle arrest and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
9-Ethyl-9H-carbazole-3-carbaldehyde: Another carbazole derivative with similar biological activities, particularly in cancer research.
9-Methyl-9H-carbazole-3-carbaldehyde: Known for its use in organic synthesis and materials science.
Uniqueness
9-Heptyl-9H-carbazole-3-carbaldehyde is unique due to its heptyl group, which can influence its solubility, reactivity, and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
Propiedades
Número CAS |
417704-03-1 |
|---|---|
Fórmula molecular |
C20H23NO |
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
9-heptylcarbazole-3-carbaldehyde |
InChI |
InChI=1S/C20H23NO/c1-2-3-4-5-8-13-21-19-10-7-6-9-17(19)18-14-16(15-22)11-12-20(18)21/h6-7,9-12,14-15H,2-5,8,13H2,1H3 |
Clave InChI |
VMCDCQDZLZPZTK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCN1C2=C(C=C(C=C2)C=O)C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















